Reactive red 243
Description
Overview of Reactive Dyes in Industrial Contexts
Reactive dyes are defined by their capacity to chemically react with a substrate to form a covalent dye-substrate linkage. This unique property distinguishes them from earlier dye classes that relied on weaker physical interactions. textilelearner.netsustainability-directory.com They are predominantly used for dyeing cellulosic fibers such as cotton and viscose, and to a lesser extent, polyamide and wool fibers. textilelearner.netcore.ac.uk The desirable properties of reactive dyes, including high water solubility, ease of application, diverse shades, brightness, and good fastness properties, have made them the most commonly used class of dyes for cellulosic textiles. textilelearner.net
The historical development of reactive dyes can be traced back to the early 20th century, with significant foundational discoveries occurring in the 1920s regarding acidic monochlorotriazine dyes for wool coloration. tiankunchemical.com A pivotal breakthrough occurred in 1954 when dichlorotriazine dyes were found to form covalent bonds with cellulose (B213188) fibers under alkaline conditions. tiankunchemical.com This led to the filing of the first patent for reactive dyes and their subsequent commercialization. tiankunchemical.com Imperial Chemical Industries (ICI) was a major force in this commercialization, releasing the first commercial reactive dye, Procion RED MX-2B, in 1956. tiankunchemical.com Other companies, such as Ciba and Hoechst, introduced their own reactive dye brands, Cibacron and Remazol, respectively, in 1958. tiankunchemical.com The evolution continued with the discovery of new reactive groups, including vinyl sulfone, pyrimidine, and acrylamide, each offering distinct advantages. tiankunchemical.com The development of bifunctional reactive dyes in the 1970s and 1980s further improved dye fixation rates, contributing to reduced waste. core.ac.uktiankunchemical.comtextiletoday.com.bd
The core principle of reactive dyeing involves the formation of a covalent bond between the dye molecule and the fiber polymer. textilelearner.netsustainability-directory.com Reactive dyes contain a reactive group that undergoes a chemical reaction with specific functional groups present in the fiber, such as the hydroxyl (-OH) groups in cellulose or amino (-NH2) groups in wool and polyamide. textilelearner.netsustainability-directory.com This reaction, typically conducted in an alkaline environment, creates a stable linkage, making the dye an integral part of the fiber. textilelearner.netsustainability-directory.com
The dyeing process generally involves two main stages. In the first stage, the dissolved dye molecules are adsorbed onto the fiber surface, primarily through hydrogen bonding and van der Waals interactions, and then diffuse into the fiber. researchgate.net The addition of electrolytes, such as sodium sulfate (B86663) or sodium chloride, is often necessary in conventional dyeing processes for cellulosic textiles to promote dye adsorption by inhibiting negative charge build-up on the fiber surface. sustainability-directory.comresearchgate.net The second stage involves the addition of alkali to achieve a high pH, which facilitates the formation of reactive sites on the fiber (e.g., cellulosate anions in cellulose) that can then react with the reactive groups on the dye molecule, forming the covalent bond. sustainability-directory.comresearchgate.net
Despite their desirable dyeing properties, reactive dyes pose significant environmental challenges. The textile industry is a major source of reactive dye pollution, discharging substantial amounts of effluent containing residual chemicals and dyes. iwaponline.compisrt.org It is estimated that a significant percentage of the reactive dye used in the dyeing process is not fixed to the fiber and is discharged in the wastewater. tandfonline.comnih.gov These effluents are characterized by strong color, high biological oxygen demand (BOD), and chemical oxygen demand (COD), and can contain persistent and toxic substances. pisrt.orgcore.ac.ukbohrium.com
The presence of dyes in water bodies reduces light penetration, negatively impacting the photosynthetic activity of aquatic flora and affecting the food source for aquatic organisms. pisrt.orgcore.ac.uk The chemical structure of reactive dyes, often containing aromatic amines, can lead to the formation of potentially harmful byproducts upon degradation. iwaponline.com The persistence of reactive dyes in the environment can result in bioaccumulation and disruption of microbial ecosystems. iwaponline.com Furthermore, untreated discharge of textile dyes can cause eutrophication, odor, color, and turbidity problems in water bodies. iwaponline.com
Significance of Reactive Red 243 as a Model Azo Dye
This compound is an azo reactive dye, a class of dyes characterized by the presence of one or more azo (-N=N-) bonds. smolecule.comtandfonline.com Azo dyes constitute the largest class of synthetic dyes and are widely used in the textile industry due to their ease of synthesis and wide range of colors. tandfonline.comscientifictemper.com this compound is frequently used in research studies as a model compound to investigate the environmental impact of reactive dyes and evaluate the effectiveness of various treatment technologies for dye removal from wastewater. tandfonline.comresearchgate.net
The chemical structure of this compound contributes to its properties and environmental fate. As an azo dye, it contains an azo linkage responsible for its color. smolecule.comtandfonline.com Reactive dyes, including this compound, also possess a reactive group that enables covalent bonding with fibers and solubilizing groups (often sulfonate groups) that enhance water solubility. smolecule.comtextileindustry.netmdpi.com The presence of highly electronegative groups, such as the monochlorotriazine group found in some reactive dyes, influences their reactivity. mdpi.com
However, the same structural features that provide colorfastness and solubility can also contribute to their persistence and challenges in environmental degradation. The stable covalent bonds formed with fibers make the fixed dye resistant to washing, but the unfixed and hydrolyzed dye released into wastewater is often resistant to conventional biological treatment due to its complex structure and low biodegradability. tandfonline.comnih.govcore.ac.uk The presence of aromatic rings and azo bonds contributes to the stability of azo dyes, making them resistant to cleavage. tandfonline.com
The remediation of wastewater containing this compound presents significant challenges. Due to the low fixation rate of reactive dyes during the dyeing process, a considerable amount of unfixed dye is discharged in the effluent. tandfonline.comnih.gov These dyes are designed to be resistant to degradation under harsh conditions, which makes their removal from wastewater difficult using conventional treatment methods. core.ac.uk
Conventional wastewater treatment processes are often insufficient for complete decolorization and degradation of reactive dyes like this compound due to their high stability and recalcitrant nature. tandfonline.com The presence of high salt concentrations and alkaline pH in textile effluents further complicates treatment. mdpi.com While various physicochemical and biological methods have been explored for dye removal, achieving economical and effective color removal remains a major problem. core.ac.uk Advanced oxidation processes, such as UV/hydrogen peroxide, have shown effectiveness in degrading this compound, with high color removal efficiencies reported under specific conditions. iwaponline.comtandfonline.com However, factors like the presence of salts can negatively impact the efficiency of these processes. tandfonline.com Other advanced methods like ultrasonication followed by ultrafiltration have also been investigated for the removal of this compound, showing promising removal efficiencies. researchgate.net
Here is a data table summarizing some research findings on this compound remediation:
| Treatment Method | This compound Concentration (mg/L) | Key Parameters | Decolorization Efficiency (%) | Reference |
| UV/Hydrogen Peroxide | 100 | H₂O₂ (20 mM), NaCl (2.5 g/L), Urea (15 g/L), pH 11 | ~99 | iwaponline.comtandfonline.com |
| Ultrasonication-Ultrafiltration | 16.78 | Not specified in snippet | ~80 | researchgate.net |
Properties
CAS No. |
158571-46-1 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Synonyms |
Reactive red 243 |
Origin of Product |
United States |
Advanced Analytical Methodologies for Reactive Red 243 Research
Spectroscopic Elucidation of Reactive Red 243 and Its Transformation Products
Spectroscopic techniques play a vital role in monitoring the decolorization and degradation of this compound and in providing insights into the structural changes occurring during these processes.
UV-Visible Spectroscopy for Decolorization Monitoring and Degradation Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the decolorization of this compound. This technique measures the absorbance of light in the ultraviolet and visible regions of the spectrum. Azo dyes like this compound exhibit characteristic absorption peaks in the visible region (typically between 400 and 800 nm) due to the presence of azo bonds (-N=N-) and aromatic rings, which are responsible for their color ijcmas.com.
During degradation or decolorization processes, the cleavage of the azo bond or the breakdown of the chromophoric system leads to a decrease in the intensity of the main absorption peak in the visible region. Monitoring this decrease in absorbance over time at the maximum absorption wavelength (λmax) allows for the quantitative assessment of decolorization efficiency ijcmas.comresearchinventy.com. For instance, the decolorization of Reactive Red 11, a related reactive red dye, was confirmed by monitoring the decrease in absorbance at its λmax of 540 nm ijcmas.com. Similarly, the disappearance of the azo group peak at 476 nm was observed during the decolorization of Reactive Red 28 researchgate.net.
UV-Vis spectroscopy can also provide initial indications of dye degradation beyond just color removal. Changes in the UV region (typically below 400 nm), where aromatic structures absorb, can suggest the formation or breakdown of aromatic intermediates ijcmas.com. The appearance of new peaks or shifts in existing peaks in the UV region during decolorization can indicate the formation of new compounds as the parent dye molecule is transformed jabsonline.org. For example, studies on Reactive Red 120 showed a decrease in the peak at 516.8 nm (azo bond) and the appearance of new peaks in the UV region, indicating the formation of aromatic metabolites jabsonline.org.
UV-Vis spectroscopy is often used in conjunction with other techniques to provide a more comprehensive understanding of the degradation process. It serves as a rapid and simple method for initial monitoring and quantification of the decolorization progress researchinventy.com.
Here is an example of how UV-Vis data might be presented for decolorization monitoring:
| Time (h) | Absorbance at λmax | Decolorization (%) |
| 0 | Initial Absorbance | 0 |
| 1 | A1 | ((Initial Absorbance - A1) / Initial Absorbance) * 100 |
| 2 | A2 | ((Initial Absorbance - A2) / Initial Absorbance) * 100 |
| ... | ... | ... |
Note: This is a theoretical example based on the description of decolorization monitoring using UV-Vis spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis During Degradation
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and observing changes in these groups during degradation processes researchgate.netmdpi.comacademicjournals.orgacs.org. By analyzing the vibrational modes of chemical bonds, FTIR provides a unique spectral fingerprint of a compound.
In the context of this compound degradation, FTIR spectroscopy can help confirm the breakdown of specific functional groups associated with the dye structure, such as azo bonds, aromatic rings, sulfonic acid groups, and reactive groups (like chlorotriazine or vinyl sulfone) academicjournals.org. Comparing the FTIR spectrum of the intact dye with the spectra of degraded samples can reveal the disappearance, appearance, or shifting of characteristic absorption bands, indicating chemical transformations researchgate.netacademicjournals.orghhu.edu.cn.
For instance, studies on the biodegradation of azo dyes have shown the absence of peaks corresponding to the N=N stretching vibrations in the FTIR spectra of degraded metabolites, confirming the cleavage of the azo bond researchgate.netjocpr.com. Changes in the regions corresponding to aromatic ring vibrations can indicate the breakdown or modification of these structures jabsonline.org. The presence or absence of bands related to sulfonic acid groups can also be monitored .
FTIR analysis is often used to complement UV-Vis spectroscopy by providing structural information about the degradation products, even if they are not fully identified researchgate.netacademicjournals.org. It helps to confirm that decolorization is due to the actual degradation of the dye molecule rather than just adsorption or other removal mechanisms academicjournals.org.
Here is a conceptual representation of FTIR data comparison:
| Functional Group | Characteristic Peak (cm⁻¹) | Peak Presence (Intact Dye) | Peak Presence (Degraded Sample) | Indication of Degradation |
| Azo group (N=N) | ~1575-1630 | Present | Absent or Reduced | Azo bond cleavage |
| Aromatic rings | ~1500-1600, ~1400-1500 | Present | Changes in intensity/position | Ring modification/cleavage |
| Sulfonic acid | ~1000-1200, ~600-700 | Present | Changes in intensity/position | Loss or modification of sulfo groups |
| Reactive group | Varies by type | Present | Absent or Reduced | Reaction of reactive group |
Note: Specific peak positions can vary depending on the dye structure and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including the complex structures of dye metabolites and transformation products au.dkacs.orgnih.gov. While not as commonly used for routine monitoring of decolorization as UV-Vis or FTIR, NMR is invaluable for confirming the chemical structures of isolated degradation products mdpi.com.
NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei (such as ¹H, ¹³C, ¹⁵N) within a molecule acs.orgnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (1D and 2D), researchers can determine the arrangement of atoms and functional groups in a degradation product acs.orgnih.govmdpi.com. This is particularly important for complex molecules where other techniques might only provide general functional group information.
For this compound, which contains azo bonds, aromatic rings, sulfonic acid groups, and a triazine ring , NMR spectroscopy can provide definitive evidence of how these structural elements are altered during degradation. For example, changes in the signals corresponding to protons or carbons in the vicinity of the azo bond or within the aromatic and triazine rings can confirm their cleavage or modification.
NMR is often used in metabolomics research to identify and quantify metabolites in complex biological samples au.dknih.govmdpi.comparisdescartes.fr. While direct studies on this compound metabolites using NMR were not explicitly detailed in the provided snippets, the technique's capability for structural confirmation of complex organic molecules makes it a crucial tool for the definitive identification of metabolites implied from the degradation of such dyes jabsonline.org. Its non-destructive nature and ability to provide quantitative information also make it suitable for analyzing metabolites in various matrices nih.govmdpi.com.
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for separating complex mixtures of compounds, such as those found in dye degradation samples, and for quantifying the parent dye and identifying transformation products.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Intermediate Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture mdpi.comresearchgate.net. In this compound research, HPLC is particularly useful for monitoring the concentration of the parent dye during treatment processes and for detecting and quantifying intermediate degradation products mdpi.comresearchgate.net.
HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase conditions, this compound can be separated from its degradation products and other components in a sample matrix mdpi.comnajah.edu. A detector, such as a Diode Array Detector (DAD) or UV-Vis detector, is typically used to monitor the separated compounds based on their absorbance at specific wavelengths mdpi.comresearchgate.netresearchgate.net.
Quantitative analysis of this compound can be performed by injecting samples into the HPLC system and comparing the peak area or height of the dye to a calibration curve prepared using known concentrations of the pure dye mdpi.com. This allows researchers to determine the efficiency of different treatment methods in removing or degrading the dye mdpi.com.
Furthermore, HPLC is crucial for detecting intermediate products formed during degradation. As the parent dye is broken down, new peaks may appear in the chromatogram at different retention times jabsonline.orgresearchgate.net. Monitoring the appearance and disappearance of these peaks over time can provide insights into the degradation pathway jabsonline.orgscispace.com. HPLC coupled with DAD is particularly useful as it provides UV-Vis spectra of the separated compounds, aiding in their tentative identification or characterization mdpi.comscispace.com.
Studies on the degradation of various reactive dyes have utilized HPLC-DAD to monitor the degradation process and identify intermediate products mdpi.comscispace.com. For example, HPLC-DAD was used to monitor the degradation of Direct Red 243 (a similar direct dye) scispace.com and to analyze hydrolyzed forms and degradation products of other reactive dyes mdpi.com. The sensitivity of HPLC techniques, such as UPLC-MS/MS, allows for the detection and quantification of dyes and their degradation products even at very low concentrations mdpi.com.
Here is a conceptual example of HPLC data showing dye degradation and intermediate formation:
| Retention Time (min) | Peak Area (Initial Sample) | Peak Area (Partially Degraded Sample) | Peak Area (Further Degraded Sample) | Compound Type (Likely) |
| T1 | Large | Smaller | Very Small or Absent | Parent Dye |
| T2 | Absent | Small | Larger | Intermediate 1 |
| T3 | Absent | Absent | Small | Intermediate 2 |
| ... | ... | ... | ... | ... |
Note: This is a theoretical example illustrating the principle of using HPLC to track parent dye and intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation By-Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating volatile and semi-volatile compounds and identifying them based on their mass fragmentation patterns mdpi.comresearchgate.netiwaponline.com. While this compound itself is a large, non-volatile, and highly water-soluble molecule not directly amenable to GC-MS analysis scispace.com, its degradation can produce smaller, more volatile by-products that can be effectively analyzed by GC-MS mdpi.comresearchgate.netiwaponline.com.
GC-MS is particularly valuable for characterizing the final degradation products and smaller intermediate molecules formed after the initial breakdown of the complex dye structure jabsonline.orgmdpi.comresearchgate.net. The gas chromatography (GC) component separates the volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometry (MS) component detects the separated compounds and provides information about their molecular weight and structure through fragmentation patterns researchgate.netpwr.edu.pl.
By comparing the mass spectra of the detected by-products to spectral libraries (such as the NIST library), researchers can identify the chemical structures of these compounds pwr.edu.pl. This information is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the breakdown products jabsonline.org.
Studies on the biodegradation and degradation of various dyes, including reactive dyes, have successfully employed GC-MS to identify degradation by-products researchinventy.commdpi.comresearchgate.netiwaponline.comnih.gov. For example, GC-MS analysis of degraded dye samples has revealed the presence of aromatic amines, benzene, biphenyl, and naphthalene (B1677914) derivatives, indicating the cleavage of azo bonds and the breakdown of aromatic rings jabsonline.orgnih.gov.
It is important to note that sample preparation, such as extraction with suitable organic solvents, is often required to isolate the volatile or semi-volatile degradation products from the aqueous matrix before GC-MS analysis researchinventy.comjabsonline.org. Despite the limitation for non-volatile compounds, GC-MS remains an indispensable tool for the detailed characterization of the smaller molecules generated during the degradation of this compound.
Here is a conceptual example of GC-MS findings:
| Retention Time (min) | Mass Spectrum (Key Ions) | Putative Identification | Relevance to Degradation |
| T1 | m/z fragments | Compound A | Azo cleavage product |
| T2 | m/z fragments | Compound B | Aromatic ring fragment |
| T3 | m/z fragments | Compound C | Further breakdown product |
| ... | ... | ... | ... |
Note: This is a theoretical example illustrating the type of information obtained from GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Elucidation of Complex Degradation Pathways
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed to identify and characterize the degradation products of complex organic molecules such as reactive dyes. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and structural elucidation power of mass spectrometry. This allows researchers to separate a mixture of degradation intermediates and then obtain mass spectral data for each separated component, providing information about their molecular weight and fragmentation patterns.
Studies investigating the degradation of reactive dyes, including those structurally similar to this compound, have utilized LC-MS to propose degradation pathways. For instance, LC-MS/MS has been employed to determine the degradation pathway of Direct Red 243 (DR243) during photocatalytic degradation using ZnO nanoparticles. scispace.com This technique helped identify intermediate products formed during the process and confirm the order of degradation compared to other dyes. scispace.com LC-MS is considered appropriate for the separation, identification, and characterization of photocatalytic degradation products of various dyes, including sulfonated, azo, anthraquinone, and triphenylmethane (B1682552) dyes in environmental samples. scispace.com The identification of degradation products by LC-MS/MS can involve separating intermediates using specific columns and analyzing them in positive ion mode over a defined mass range. scispace.com
LC-MS analysis is valuable for understanding the chemical transformations that occur during dye degradation, such as the cleavage of azo bonds and the formation of smaller aromatic or aliphatic compounds. mdpi.comacs.org By identifying these intermediates, researchers can propose plausible degradation mechanisms and assess the potential toxicity of the transformation products. scispace.com The use of LC-MS, particularly with electrospray ionization (ESI), is a consensual approach for obtaining valuable information on intermediates and degradation products from azo dye degradation processes. doi.org Sample pre-treatment methods may be used to remove interfering substances and pre-concentrate metabolites for improved separation and detection limits in complex matrices like wastewater. doi.org
Advanced Microscopy and Surface Characterization for Adsorption and Catalyst Studies
Advanced microscopy and surface characterization techniques are essential for understanding the physical and chemical properties of adsorbents and catalysts used for this compound removal. These methods provide insights into surface morphology, elemental composition, chemical states, and crystalline structure, which are critical factors influencing their performance.
Scanning Electron Microscopy (SEM) for Adsorbent Morphology and Post-Treatment Analysis
Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and structure of materials at a high resolution. In the context of this compound research, SEM is frequently applied to characterize the surface features of adsorbents and catalysts before and after dye treatment.
SEM images can reveal the porosity, surface texture, and particle shape of adsorbents, providing information about the available surface area and potential adsorption sites. tandfonline.com For example, SEM analysis has been used to study the morphology of activated carbon prepared from biomass for the removal of Reactive Red 2 dye, showing increased surface porosity and an irregular morphology after adsorption. tandfonline.com SEM images can also demonstrate changes in the adsorbent's surface after dye adsorption, such as the masking of pores by adsorbed dye molecules. hilarispublisher.com
For catalysts, SEM helps in visualizing the shape, size, and distribution of catalyst particles, as well as assessing any changes in their morphology after catalytic reactions. scispace.compwr.edu.pl This is important for understanding catalyst stability and potential deactivation mechanisms. SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can also provide elemental mapping of the surface, confirming the presence and distribution of elements in the material and adsorbed species. tandfonline.compwr.edu.pl
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost layers (typically 1-10 nm) of a material. cnrs.fr This technique is invaluable for understanding the surface chemistry of adsorbents and catalysts used for this compound removal.
XPS analysis can identify the elements present on the surface of an adsorbent or catalyst and determine their relative concentrations. cnrs.fr Furthermore, by analyzing the binding energies and shapes of core-level photoelectron peaks, XPS can provide insights into the chemical states of these elements. cnrs.fr This is particularly useful for characterizing the functional groups on adsorbent surfaces that interact with dye molecules or determining the oxidation states of active metal species in catalysts. jocpr.commdpi.commdpi.com
In catalysis studies related to dye degradation, XPS can help to understand the surface composition and the chemical state of the catalyst before and after reaction, which can provide information about the active sites and potential changes during the catalytic process. rsc.orgmines.edu For instance, XPS has been used to investigate the surface chemical state of bimetallic catalysts, identifying the oxidation states of the constituent metals. mdpi.com The ability to determine the chemical state is crucial for understanding the mechanism of interaction between the catalyst surface and the dye molecule. cnrs.fr
X-ray Diffraction (XRD) for Crystalline Structure of Adsorbents/Catalysts
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. For adsorbents and catalysts used in this compound treatment, XRD provides essential information about their solid-state properties.
XRD patterns exhibit characteristic peaks corresponding to the different crystalline phases present in a material. catalysis.blog By analyzing the positions and intensities of these peaks, researchers can identify the crystalline components of adsorbents or catalysts. pwr.edu.plorientjchem.org Peak broadening in XRD patterns can also be used to estimate the average crystallite size, which is an important factor influencing the surface area and reactivity of materials. plos.org
For adsorbents, XRD can confirm the crystalline nature of the material and assess any changes in crystallinity or the appearance of new phases after modification or dye adsorption. deswater.comrsc.org For catalysts, XRD is crucial for identifying the active crystalline phases responsible for catalytic activity and monitoring their stability under reaction conditions. pwr.edu.plcatalysis.blogorientjchem.org For example, XRD has been used to characterize the crystalline structure of metal oxide nanoparticles used as photocatalysts for dye degradation, identifying phases like anatase and zincite. scispace.comorientjchem.org
Environmental Fate and Mechanistic Degradation Pathways of Reactive Red 243
Chemical Oxidation Pathways
Advanced Oxidation Processes (AOPs) are considered promising chemical techniques for the degradation of reactive dyes due to their ability to generate highly reactive species, such as hydroxyl radicals (•OH), which can efficiently break down complex organic molecules iwaponline.commdpi.commdpi.com.
Advanced Oxidation Processes (AOPs) for Reactive Red 243 Degradation
AOPs have been widely investigated for the removal of hazardous organic pollutants, including reactive dyes, from wastewater researchgate.netarcjournals.org. These processes offer advantages such as effectiveness, efficiency, and rapid decolorization and degradation of refractory contaminants iwaponline.com.
Photo-Fenton and Fenton-like processes involve the generation of hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with iron ions (Fe²⁺ or Fe³⁺), often enhanced by UV or visible light irradiation researchgate.netarcjournals.orgresearchgate.netajol.info. The mechanism typically involves the catalytic decomposition of H₂O₂ by iron species, leading to the formation of •OH radicals, which are strong oxidants capable of degrading organic pollutants mdpi.comajol.inforesearchgate.net.
Studies on the degradation of reactive dyes, including those structurally similar to this compound, using Fenton and photo-Fenton processes have shown promising results researchgate.netarcjournals.orgscielo.br. For instance, the degradation of Drimaren Red X-6BN (DRX-6BN), a reactive dye, using a copper(II) complex (CuL) as a catalyst in a Fenton-like reaction demonstrated that degradation primarily involves dye adsorption onto the catalyst and oxidation by hydroxyl radicals researchgate.netresearchgate.net. Kinetic studies often indicate that the degradation of reactive dyes by photo-Fenton processes follows pseudo-first-order kinetics researchgate.netarcjournals.orgscielo.br.
Research on the photo-Fenton degradation of Reactive Red 45, another reactive azo dye, under visible light irradiation investigated parameters such as dye concentration, FeSO₄ concentration, H₂O₂ concentration, light intensity, and pH arcjournals.org. The degradation of the dye in dilute solution followed first-order kinetics arcjournals.org. Optimal conditions can significantly influence the efficiency of the photo-Fenton process researchgate.netarcjournals.org.
Photocatalytic degradation utilizes semiconductor materials, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (typically UV light for TiO₂), generate electron-hole pairs acs.orgacs.org. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which drive the degradation of organic pollutants acs.orgacs.org.
TiO₂ has been widely studied as a photocatalyst for the degradation of reactive dyes researchgate.netpwr.edu.plmdpi.com. The efficiency of TiO₂-based photocatalysis can be influenced by factors such as catalyst dosage, dye concentration, pH, and the light source used pwr.edu.plmdpi.com. Under UV irradiation, TiO₂ can effectively degrade reactive dyes pwr.edu.pl. Some studies have also explored the use of modified TiO₂ or composite materials to enhance photocatalytic activity, including under visible light researchgate.netpwr.edu.pl. For example, TiO₂/MWCNT composites have shown improved photocatalytic activity compared to bare TiO₂ for the decolorization and degradation of reactive dyes under UVA and UVA-LED irradiation pwr.edu.plbibliotekanauki.pl. The degradation kinetics in photocatalytic processes often follow pseudo-first-order kinetics, described by models like the Langmuir-Hinshelwood model pwr.edu.plbibliotekanauki.pl.
The choice of light source is crucial, with UV-LEDs being explored as an energy-efficient alternative to conventional UV lamps for photocatalytic treatment of reactive dyes pwr.edu.plbibliotekanauki.pl.
Electrochemical oxidation (EO) is an AOP that involves the degradation of pollutants through direct and indirect electrochemical reactions at the anode surface researchgate.net. In the case of reactive dyes like Reactive Red 24, electrochemical oxidation using boron-doped diamond (BDD) anodes coupled with nitrate (B79036) has been investigated researchgate.net. The mechanism involves the generation of hydroxyl radicals (•OH) and other active species on the anode surface, which then react with the dye molecules researchgate.net. Studies have shown that •OH radicals play a significant role in the decolorization and degradation of Reactive Red 24 during electrochemical oxidation researchgate.net. Optimization of electrochemical oxidation processes for dye degradation involves parameters such as applied current density, electrolyte concentration, and pH researchgate.net.
UV/Hydrogen Peroxide (UV/H₂O₂) and UV/Chlorine processes are AOPs that utilize UV irradiation to activate hydrogen peroxide or chlorine species, leading to the generation of reactive radicals, primarily hydroxyl radicals (•OH) iwaponline.comiwaponline.comeeer.orgrjpn.org.
In the UV/H₂O₂ process, UV light facilitates the photolysis of H₂O₂, producing •OH radicals iwaponline.comrjpn.org. This process has been shown to be effective for the degradation of azo dyes iwaponline.comrjpn.org. The efficiency of UV/H₂O₂ is influenced by factors such as dye concentration, H₂O₂ concentration, UV dose, and pH iwaponline.com. Kinetic studies often indicate that the degradation of dyes by UV/H₂O₂ follows pseudo-first-order kinetics rjpn.orgnih.gov. For example, the degradation of NOVACRON® C-4B reactive red dye by UV/H₂O₂ followed pseudo-first-order kinetics, with degradation efficiency increasing with H₂O₂ concentration and UV intensity iwaponline.com.
The UV/Chlorine process involves the photolysis of free chlorine species (HOCl/OCl⁻) by UV light, generating •OH and reactive chlorine species (RCS) eeer.orgresearchgate.netjst.go.jp. Both •OH and RCS contribute to the oxidation of organic compounds eeer.orgresearchgate.net. Studies have indicated that UV/Chlorine can be more efficient than UV/H₂O₂ for the degradation of some reactive dyes eeer.org. The efficiency of UV/Chlorine is affected by parameters such as chlorine dose, contact time, and pH eeer.org. Acidic conditions are generally favorable for UV/chlorine processes researchgate.netjst.go.jp.
Research findings highlight the effectiveness of UV/H₂O₂ for this compound degradation, with high removal efficiencies reported iwaponline.com.
Characterization of Chemical Transformation Products (without toxicity)
The degradation of reactive dyes like this compound through chemical oxidation processes results in the formation of various transformation products. Identifying these intermediates is crucial for understanding the degradation pathways researchgate.netacs.org. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis spectroscopy are commonly used for the characterization of these products researchgate.netacs.org.
During the oxidation of reactive azo dyes, the azo bond (-N=N-) is often one of the first sites of attack by reactive radicals, leading to decolorization acs.orgmdpi.com. Subsequent oxidation steps can lead to the cleavage of aromatic rings and the formation of smaller organic molecules, such as short-chain carboxylic acids acs.org. Heteroatoms within the dye structure, such as nitrogen and sulfur, can be oxidized to form inorganic ions like ammonium (B1175870) (NH₄⁺), nitrate (NO₃⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻) acs.org.
Studies on the degradation of similar reactive dyes have identified various aromatic intermediates of different sizes and complexities acs.org. While the azo bond is relatively easily broken, structural components like the triazine ring, present in some reactive dyes including this compound, can be more resistant to degradation acs.orgmdpi.com. Complete mineralization to carbon dioxide and water may require extended treatment times or optimized conditions acs.org.
Understanding the sequence of bond cleavage and the formation of intermediate products provides insights into the mechanistic degradation pathways of this compound under different chemical oxidation processes.
| AOP | Key Oxidizing Species | Common Catalysts/Activators | Typical Kinetic Model |
| Photo-Fenton/Fenton-like | •OH | Fe²⁺, Fe³⁺, Cu²⁺, H₂O₂, Light | Pseudo-first-order |
| Photocatalysis | •OH, O₂•⁻ | TiO₂, ZnO, other semiconductors, Light | Pseudo-first-order (Langmuir-Hinshelwood) |
| Electrochemical Oxidation | •OH, other active species | Anode materials (e.g., BDD) | Varies |
| UV/Hydrogen Peroxide | •OH | UV light, H₂O₂ | Pseudo-first-order |
| UV/Chlorine | •OH, RCS | UV light, HOCl/OCl⁻ | Pseudo-first-order |
Table 1: Summary of Common AOPs for Reactive Dye Degradation
Biological Degradation Pathways
Biological degradation of reactive dyes like this compound can occur through various microbial processes, primarily involving bacteria, fungi, and algae. jabonline.inscientifictemper.com These microorganisms employ different enzymatic mechanisms to break down the complex dye molecules. mdpi.comtandfonline.comnih.gov
Microbial Decolorization and Degradation Mechanisms
Microbial decolorization and degradation of azo dyes involve the breakdown of the azo linkage (-N=N-), which is responsible for the color. scientifictemper.comtandfonline.commdpi.com This process can lead to the formation of colorless aromatic amines. tandfonline.commdpi.comijcmas.com
Bacteria are significant contributors to the biodegradation of azo dyes. mdpi.comjabonline.in The primary enzymatic mechanism in bacterial azo dye degradation is the action of azoreductases. mdpi.comnih.govtandfonline.commdpi.comijcmas.com These enzymes catalyze the reductive cleavage of the azo bond, typically requiring electron donors such as NADH or NADPH. mdpi.comfrontiersin.org
Under anaerobic conditions, bacteria readily reduce azo dyes through the activity of intracellular azoreductases. mdpi.comtandfonline.commdpi.comijcmas.com This reductive cleavage breaks the azo bond, leading to the formation of colorless aromatic amines. tandfonline.commdpi.comijcmas.com While effective for decolorization, the resulting aromatic amines can be potentially toxic and may require further degradation under aerobic conditions for complete mineralization. mdpi.comijcmas.commdpi.com
Aerobic degradation of azo dyes by bacteria is generally less efficient compared to anaerobic degradation, particularly for sulfonated azo dyes. nih.govijcmas.com However, some bacterial strains and consortia adapted to aerobic conditions can also achieve decolorization and degradation, sometimes involving different enzymatic pathways or co-metabolism. nih.govresearchinventy.comjeb.co.in Enzymes like oxygenases can be involved in cleaving azo bonds under aerobic conditions. nih.gov
Studies have identified various bacterial strains capable of decolorizing reactive dyes. For instance, Alcaligenes sp. AA09 demonstrated over 90% decolorization of Reactive Red BL (another reactive azo dye) within 24 hours under aerobic conditions, with NADH/NADPH-dependent azoreductase being the responsible enzyme. researchinventy.com Bacterial consortia have also shown enhanced decolorization efficiency compared to individual strains, potentially due to synergistic metabolic activities. tandfonline.comsciepub.com
| Bacterial Strain/Consortium | Dye Treated | Conditions | Decolorization Efficiency | Time | Source |
|---|---|---|---|---|---|
| Alcaligenes sp. AA09 | Reactive Red BL | Aerobic, pH 7.0, 25°C | >90% | 24 h | researchinventy.com |
| Bacterial consortium AR1 | Reactive Red 195 | Microaerophilic | Effective | - | mdpi.com |
| Bacterial consortium WGC-D | Direct Yellow 12, Direct Blue 15, Direct Red 23 | - | 70-80% | 48 h | tandfonline.com |
| Enterobacter asburiae and Enterobacter cloacae consortium | Reactive Yellow 145 | 35°C, pH 7 | 98% | 12 h | tandfonline.com |
Fungi, particularly white-rot fungi, are well-known for their ability to degrade complex organic compounds, including dyes, through their ligninolytic enzyme systems. tandfonline.comjeb.co.inijpab.com These extracellular enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, can degrade a wide range of dyes, often under aerobic conditions. mdpi.comtandfonline.comjeb.co.in Fungal biodegradation can involve both enzymatic degradation and biosorption, where the dye molecules are adsorbed onto the fungal biomass. ijcmas.comijpab.com
Algae and cyanobacteria also possess the capability to decolorize and degrade azo dyes. ijcmas.comijpab.commdpi.com Algal degradation can occur through biosorption, bioconversion, and biodegradation. mdpi.com Some algae produce azoreductase enzymes that cleave azo bonds. ijcmas.comijpab.commdpi.com Certain species, like Chlorella and Oscillatoria, have been shown to degrade azo dyes to aromatic amines and further into simpler organic compounds. ijcmas.comijpab.com Species such as Synechocystis sp. and Phormidium sp. have demonstrated the capacity to remove reactive dyes. ijcmas.comijpab.com
Bioremediation strategies for reactive dyes often involve the use of bioreactors employing microbial cultures under controlled conditions. Both anaerobic and aerobic processes, as well as sequential anaerobic-aerobic systems, are utilized. mdpi.comijcmas.commdpi.com
Anaerobic bioreactors are effective in initiating the decolorization of azo dyes through reductive cleavage by azoreductases. mdpi.comijcmas.comwur.nl However, the resulting aromatic amines may persist in the effluent. mdpi.comijcmas.com
Aerobic bioreactors can further degrade the aromatic amines produced during anaerobic treatment, leading to more complete mineralization of the dye. mdpi.comijcmas.com However, aerobic degradation of the parent azo dye molecule can be challenging. ijcmas.comjeb.co.in
Sequential anaerobic-aerobic treatment is often considered a more effective strategy for complete degradation of azo dyes. mdpi.comijcmas.commdpi.com The anaerobic stage achieves decolorization by cleaving the azo bond, and the subsequent aerobic stage breaks down the resulting aromatic amines. mdpi.comijcmas.commdpi.com Activated sludge processes and biofilm reactors are common biological methods used for dye removal from wastewater. iwaponline.com While effective, these systems can be sensitive to factors like pH, temperature, and dye concentration. iwaponline.com
The performance of bioreactors can be influenced by factors such as the microbial community composition, the presence of co-substrates, and operating conditions like hydraulic loading. wur.nl For instance, the addition of redox mediators like anthraquinone-2,6-disulphonate (AQDS) has been shown to improve the continuous reduction of reactive azo dyes in anaerobic bioreactors. wur.nl
Enzymes Involved in Bioremediation of this compound (e.g., Lignin Peroxidase, Azoreductase)
Several key enzymes are involved in the microbial degradation of reactive dyes. Azoreductases are crucial for the reductive cleavage of azo bonds, particularly under anaerobic or microaerophilic conditions. mdpi.comnih.govtandfonline.comfrontiersin.org These are typically NAD(P)H:flavin oxidoreductases. frontiersin.org
Oxidative enzymes, such as laccases and peroxidases (including lignin peroxidase and manganese peroxidase), play a significant role in the degradation of aromatic compounds and can contribute to dye decolorization, especially under aerobic conditions. mdpi.comtandfonline.comnih.govjeb.co.in These enzymes catalyze the oxidation of dye molecules through different mechanisms. mdpi.comtandfonline.com While azoreductases break the azo bond reductively, laccases and peroxidases can attack the complex aromatic structures of the dye molecule oxidatively. mdpi.comtandfonline.comjeb.co.in
Studies on the enzymatic degradation of various azo dyes highlight the importance of these enzymes. For example, research on the degradation of Reactive Red 195 by bacterial consortia has indicated the involvement of azoreductase, laccase, and lignin peroxidase. mdpi.com
| Enzyme | Type of Reaction | Conditions Preferred | Role in Dye Degradation | Source |
|---|---|---|---|---|
| Azoreductase | Reductive | Anaerobic/Microaerophilic | Cleavage of azo bonds | mdpi.comnih.govtandfonline.comfrontiersin.org |
| Laccase | Oxidative | Aerobic | Oxidation of aromatic compounds, decolorization | mdpi.comtandfonline.comjeb.co.in |
| Lignin Peroxidase | Oxidative | Aerobic | Degradation of complex organic structures | mdpi.comtandfonline.comjeb.co.in |
| Manganese Peroxidase | Oxidative | Aerobic | Degradation of complex organic structures | mdpi.comtandfonline.com |
Biotransformation Product Analysis (excluding toxicity assessment)
Analyzing the biotransformation products formed during the microbial degradation of this compound is essential for understanding the degradation pathways. Various analytical techniques are employed for this purpose.
Fourier-transform infrared spectroscopy (FTIR) is a widely used technique to identify changes in the functional groups of the dye molecule after microbial treatment, confirming biodegradation and the formation of new metabolites. researchinventy.comacademicjournals.orgjabsonline.orgresearchgate.net
Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the intermediate and final degradation products. researchinventy.com High-Performance Liquid Chromatography (HPLC) is also utilized for separating and analyzing dye degradation products. jabsonline.org
Studies on the degradation of other reactive azo dyes, such as Reactive Red BL and Reactive Red 120, have successfully used these techniques to identify the metabolites formed after bacterial treatment, providing insights into the enzymatic cleavage of the azo bond and the subsequent breakdown of aromatic intermediates. researchinventy.comjabsonline.org For example, analysis of Reactive Red BL degradation products by Alcaligenes sp. AA09 using TLC and GC-MS confirmed the biotransformation of the dye. researchinventy.com Similarly, FTIR analysis has shown modifications in the functional groups of reactive dyes after bacterial treatment. academicjournals.org
Adsorption Mechanisms and Material Science
Adsorption is a widely employed and effective technique for the removal of dyes, including this compound, from aqueous solutions due to its cost-effectiveness, high efficiency, and relative simplicity researchgate.netmdpi.comrsc.org. This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent material rsc.org. The efficiency of adsorption is influenced by various factors, including the properties of the dye, the characteristics of the adsorbent, and environmental conditions such as pH, temperature, and initial dye concentration researchgate.netdeswater.comenvirobiotechjournals.com.
Adsorption Isotherms and Kinetic Models for this compound Removal
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Common isotherm models applied to study this compound adsorption include the Langmuir and Freundlich models envirobiotechjournals.comtandfonline.com.
The Langmuir model typically assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites tandfonline.com. Studies on the adsorption of Reactive Red 2 (a related reactive red dye) onto activated carbon derived from Gossypium hirsutum L. stalks found the Langmuir model to best describe the equilibrium data, suggesting monolayer adsorption envirobiotechjournals.com. Similarly, the adsorption of Direct Red 243 onto clay was also best fitted by the Langmuir isotherm, indicating monolayer coverage and a maximum adsorption capacity of 156.25 mg/g researchgate.netdeswater.com. For Reactive Red 2 adsorption onto microwave-activated carbon from Thuja Plicata cones, the Langmuir model also showed a good fit at certain temperatures, with maximum adsorption capacities ranging from 312.5 to 454.545 mg/g tandfonline.com.
The Freundlich model, on the other hand, describes multilayer adsorption on heterogeneous surfaces with sites of varying affinities tandfonline.com. In some studies, the Freundlich model provided a better fit for Reactive Red 2 adsorption, suggesting a heterogeneous surface and multilayer adsorption tandfonline.com.
Adsorption kinetics investigate the rate at which the adsorption process occurs and the factors that influence this rate. Kinetic models help to understand the adsorption mechanism and the rate-limiting steps involved. Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models researchgate.netdeswater.comenvirobiotechjournals.com.
For Reactive Red 2 adsorption onto activated carbon from Gossypium hirsutum L. stalks, the kinetic data were well-described by the pseudo-second-order model, suggesting that chemisorption was the rate-limiting step envirobiotechjournals.com. The adsorption of Direct Red 243 onto clay also followed pseudo-second-order kinetics researchgate.netdeswater.com. This indicates that the adsorption rate is controlled by the chemical interaction between the dye molecules and the adsorbent surface tandfonline.com.
Intraparticle diffusion models are also used to determine if pore diffusion is the rate-limiting step. In some cases, the adsorption process may involve initial rapid adsorption on the external surface followed by slower diffusion into the pores of the adsorbent jocpr.com.
The effect of temperature on adsorption capacity can also provide insights into the nature of the process. For Direct Red 243 adsorption onto clay, the adsorption capacity decreased with increasing temperature, indicating an exothermic process researchgate.netdeswater.com.
Here is a table summarizing some isotherm and kinetic findings for related reactive red dyes:
| Dye | Adsorbent | Best Fit Isotherm | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |
| Reactive Red 2 | Activated carbon (Gossypium hirsutum L. stalks) | Langmuir | Pseudo-second-order | Not specified in snippet | envirobiotechjournals.com |
| Direct Red 243 | Clay | Langmuir | Pseudo-second-order | 156.25 | researchgate.netdeswater.com |
| Reactive Red 2 | Microwave activated carbon (Thuja Plicata cone) | Freundlich (often) | Pseudo-second-order | Up to 309.56 (at 60 mg/L initial) / Up to 454.545 (Langmuir qm) | tandfonline.com |
Development and Characterization of Novel Adsorbent Materials
A wide range of materials have been explored as adsorbents for reactive dyes, including this compound, with a focus on developing novel materials with enhanced adsorption capacities and efficiencies rsc.orgmdpi.comiwaponline.comdntb.gov.ua. These materials often possess high surface areas, porous structures, and surface functional groups that facilitate dye uptake tandfonline.comiwaponline.com.
Activated Carbon: Activated carbon remains a prominent adsorbent due to its high specific surface area and porous structure tandfonline.comiwaponline.com. Activated carbons derived from various biomass sources, such as Thuja Plicata cones and Gossypium hirsutum L. stalks, have shown effectiveness in removing reactive red dyes envirobiotechjournals.comtandfonline.com. The surface functionality of activated carbon, including hydroxyl and carboxyl groups, plays a crucial role in dye adsorption via various interactions tandfonline.com.
Clay and Modified Clay Materials: Clays (B1170129), being abundant and low-cost natural materials, have been investigated for dye removal researchgate.netdeswater.comgnest.org. Their layered structure and ion-exchange properties contribute to their adsorption capacity rsc.org. Modifications, such as acid activation or silylation, can enhance the adsorption properties of clays like palygorskite by increasing surface area and introducing functional groups wwjournal.irresearchgate.netresearchgate.netnih.gov. Silylated palygorskite, for instance, has shown significantly increased adsorption capacity for reactive dyes compared to raw palygorskite researchgate.net. Heat treatment of Brazilian palygorskite also increased its adsorption capacity for dyes like Congo Red nih.gov.
Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials with high surface areas and tunable structures, making them promising adsorbents for dyes mdpi.comaip.orgrsc.orgdntb.gov.ua. MIL-101(Cr) is an example of a MOF that has demonstrated outstanding adsorption performance for Reactive Red 2, with maximum adsorption capacities reaching over 1000 mg/g at higher temperatures mdpi.com. The high porosity and large surface area of MOFs contribute to their significant adsorption capacity mdpi.comrsc.org.
Other Novel Adsorbents: Research also explores other novel materials, including:
Biosorbents derived from agricultural wastes, offering a low-cost and environmentally friendly option researchgate.netscielo.br.
Functionalized materials, such as silylated nanocellulose sponges nih.govmdpi-res.com and graphene oxide-based composites irost.ir, designed to enhance adsorption through specific interactions or increased surface area.
Porous clay heterostructures, which have shown improved adsorption capacity compared to starting clay minerals researchgate.net.
Characterization techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), Fourier Transform Infrared Spectroscopy (FTIR), and BET surface area analysis are crucial for understanding the morphology, elemental composition, surface functional groups, and porous structure of these adsorbent materials before and after dye adsorption researchgate.netdeswater.comtandfonline.combioline.org.br. For example, SEM images can reveal changes in surface porosity after adsorption, while FTIR can identify the functional groups involved in the interaction between the adsorbent and the dye tandfonline.comwwjournal.irresearchgate.net.
Surface Interactions in Adsorptive Removal
The adsorption of this compound onto various materials is driven by a combination of surface interactions between the dye molecules and the active sites on the adsorbent surface. These interactions can include electrostatic interactions, hydrogen bonding, and coordination complexation tandfonline.comsemanticscholar.org.
Electrostatic Interactions: Reactive dyes, including this compound, are typically anionic due to the presence of sulfonate groups tandfonline.combibliotekanauki.pl. Electrostatic attraction plays a significant role when the adsorbent surface is positively charged or has positively charged functional groups tandfonline.comsemanticscholar.org. The pH of the solution is a critical factor influencing electrostatic interactions; at low pH, the adsorbent surface is often positively charged, favoring the adsorption of anionic dyes researchgate.netdeswater.comtandfonline.com. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the anionic dye and reduced adsorption deswater.comtandfonline.com.
Hydrogen Bonding: Hydrogen bonds can form between hydrogen atoms in the dye molecule (e.g., from amine or hydroxyl groups) and electronegative atoms (such as oxygen or nitrogen) on the adsorbent surface, or vice versa tandfonline.comsemanticscholar.org. Functional groups commonly found on adsorbents like activated carbon and modified clays, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can participate in hydrogen bonding with dye molecules tandfonline.comresearchgate.net.
Coordination Complexation: Coordination complexation can occur between metal ions present on the adsorbent surface (particularly in metal-organic frameworks or modified clays) and functional groups within the dye molecule tandfonline.com. This type of interaction involves the formation of coordinate bonds.
Other Interactions: Other interactions, such as π-π interactions between the aromatic rings of the dye molecule and graphitic structures in carbon-based adsorbents or aromatic linkers in MOFs, can also contribute to the adsorption process tandfonline.commdpi.com. Van der Waals forces are also generally involved in adsorption, particularly in physisorption mdpi.com.
FTIR analysis is often used to identify the functional groups on the adsorbent surface and to investigate how these groups interact with the dye molecules during adsorption, providing evidence for mechanisms like hydrogen bonding and coordination complexation tandfonline.comresearchgate.net.
Regeneration and Reusability of Adsorbents
The regeneration and reusability of adsorbents are crucial for the economic viability and sustainability of the adsorption process for wastewater treatment mdpi.comrsc.orgmdpi.com. An ideal adsorbent should maintain a high adsorption capacity over multiple adsorption-desorption cycles.
Various methods can be employed for the regeneration of spent adsorbents, including chemical treatment, thermal treatment, and methods like photocatalytic or biological degradation rsc.org. Chemical regeneration typically involves using solvents or solutions (e.g., acids, bases, or organic solvents) to desorb the dye molecules from the adsorbent surface irost.irsemanticscholar.org. For adsorbents where electrostatic interactions are dominant, changing the pH of the solution can be an effective regeneration method semanticscholar.org.
Thermal regeneration involves heating the spent adsorbent to temperatures that desorb or decompose the adsorbed dye rsc.org. However, this method may lead to a loss of adsorbent material or changes in its structure, potentially reducing its adsorption capacity in subsequent cycles rsc.org.
Novel regeneration techniques, such as photocatalytic and biological regeneration, are being explored to regenerate adsorbents without significant material loss rsc.org.
The reusability of an adsorbent is evaluated by performing multiple adsorption-desorption cycles and measuring the adsorption efficiency or capacity in each cycle irost.ir. Studies have shown that some modified adsorbents, such as functionalized graphene oxide, can maintain good removal efficiency over several regeneration cycles irost.ir. The ability of MOFs to be regenerated and reused cyclically also contributes to their attractiveness for wastewater treatment mdpi.com.
Developing efficient and sustainable regeneration methods is essential for the widespread application of adsorption technology for dye removal rsc.orgmdpi.com.
Advanced Treatment Technologies and Process Optimization for Reactive Red 243 Removal
Hybrid and Integrated Treatment Systems
To enhance the removal efficiency of recalcitrant dyes like Reactive Red 243, various treatment processes are often combined. These hybrid systems leverage the strengths of different technologies to overcome the limitations of individual processes, leading to more effective and complete purification of textile effluents.
The integration of ultrasonication with membrane filtration is a promising approach for treating textile wastewater. Ultrasonication can assist in breaking down dye aggregates and cleaning membrane surfaces, thereby enhancing filtration performance and longevity. While specific studies on this compound are limited, research on general textile effluents has demonstrated the potential of this combination. For instance, the use of ultrasonication followed by ultrafiltration (UF) has been shown to remove 80% of the initial color from textile finishing and dyeing wastewater researchgate.net. The synergistic effect of combining ultrasound with advanced oxidation processes, such as the Fenton process, has also been noted to significantly accelerate the degradation of other reactive dyes, a principle that could be applied to this compound nih.govresearchgate.net. The mechanism involves the generation of highly reactive radicals and enhanced mass transfer due to ultrasonic cavitation mdpi.com.
Combining biological treatment with Advanced Oxidation Processes (AOPs) offers a powerful strategy for the mineralization of reactive dyes. AOPs, such as Fenton and photo-Fenton processes, can break down the complex and often non-biodegradable structure of dyes like this compound into simpler, more biodegradable intermediates iwaponline.commdpi.com. These intermediates can then be effectively removed by conventional biological treatment methods mdpi.comresearchgate.net.
Membrane separation technologies, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are effective physical methods for removing dyes from wastewater. These processes work by using pressure to force water through a semi-permeable membrane that retains the larger dye molecules.
Ultrafiltration (UF) can be used as a pretreatment step or for the removal of aggregated dyes. However, its effectiveness for soluble reactive dyes can be limited unless combined with a preceding process like coagulation or polymer-enhanced filtration.
Nanofiltration (NF) membranes have a pore size that is particularly well-suited for retaining divalent salts and larger organic molecules like reactive dyes. Studies on various reactive dyes have shown that NF can achieve high color and Chemical Oxygen Demand (COD) retention rates, often exceeding 90% researchgate.net.
Reverse Osmosis (RO) has the smallest pore size and can reject almost all dissolved solids, including small dye molecules and salts, with rejection rates often between 85% and 99.5% for reactive dyes pjoes.com.
The choice of membrane process depends on the specific characteristics of the wastewater and the desired quality of the treated effluent researchgate.net. While highly effective, membrane processes can be susceptible to fouling, which requires appropriate pretreatment and cleaning strategies.
Process Parameter Optimization and Experimental Design
The efficiency of any treatment process for this compound removal is highly dependent on the operational conditions. Optimizing parameters such as pH, temperature, initial dye concentration, catalyst or adsorbent dosage, and contact time is crucial for maximizing removal efficiency and minimizing operational costs.
The pH of the wastewater, the process temperature, and the initial concentration of this compound are critical factors that significantly influence the effectiveness of both adsorption and degradation processes.
pH: The solution pH affects the surface charge of adsorbents and catalysts, as well as the ionization state of the dye molecule. For the adsorption of Direct Red 243 (an analogous name for this compound) onto clay, the optimal pH was found to be 2. At higher pH levels, the excess of OH⁻ ions competes with the anionic dye molecules for adsorption sites, reducing the removal rate sums.ac.ir. In advanced oxidation processes like the Fenton and photo-Fenton reactions, an acidic pH (typically around 3) is generally optimal for the generation of hydroxyl radicals, which are the primary oxidizing species pjoes.commdpi.comresearchgate.net.
Temperature: The effect of temperature depends on the nature of the removal process. For the adsorption of Direct Red 243 onto clay, the process was found to be exothermic, meaning that the adsorption capacity decreased as the temperature increased from 22.5°C to 50°C sums.ac.ir. Conversely, some degradation processes may be enhanced by a moderate increase in temperature, which can increase reaction rates. However, photocatalysis is generally considered a temperature-independent process shisrrj.com.
Initial Concentration: The initial dye concentration impacts the removal efficiency and the capacity of the treatment system. In adsorption, as the initial concentration of Direct Red 243 increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the active sites on the adsorbent become saturated sums.ac.ir. In degradation processes, higher initial concentrations can lead to a decrease in removal efficiency. This is because a higher number of dye molecules compete for the same amount of reactive radicals or active catalyst sites, and the penetration of light can be hindered in photocatalytic systems pjoes.com.
Table 1: Effect of Process Parameters on the Adsorption of Direct Red 243 onto Clay
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| pH | 2 | Optimal for adsorption | sums.ac.ir |
| >2 | Decreased adsorption | sums.ac.ir | |
| Temperature | 22.5°C | 94.24 mg/g adsorption capacity | sums.ac.ir |
| 40°C | 89.36 mg/g adsorption capacity | sums.ac.ir | |
| 50°C | 82.52 mg/g adsorption capacity | sums.ac.ir | |
| Initial Concentration | Increasing | Increased amount of dye adsorbed per gram of clay | sums.ac.ir |
The dosage of the catalyst or adsorbent and the duration of the treatment (contact time) are key operational parameters that must be optimized for efficient and cost-effective removal of this compound.
Contact Time: The removal of this compound increases with contact time until a point of equilibrium or completion is reached. In the adsorption of Direct Red 243 onto clay, adsorption was rapid in the first 5 minutes, with equilibrium being reached at 60 minutes sums.ac.ir. For degradation via the Fenton process for other reactive red dyes, the reaction is also typically fast, with significant color removal occurring within the first 15-30 minutes sums.ac.irmdpi.com. Optimizing the contact time is essential to ensure sufficient removal without unnecessary energy consumption or oversized reactors.
Table 2: Optimization of Adsorbent Dosage and Contact Time for Direct Red 243 Adsorption onto Clay
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Adsorbent Dosage | 0.05 g - 0.2 g (in 50 mL) | Percentage of dye adsorbed increased | sums.ac.ir |
| > 0.2 g (in 50 mL) | No further increase in adsorption percentage | sums.ac.ir | |
| Contact Time | 0 - 5 min | Very rapid adsorption | sums.ac.ir |
| 30 - 60 min | Little change in percentage adsorbed | sums.ac.ir | |
| 60 min | Equilibrium reached | sums.ac.ir |
Statistical Experimental Design (e.g., Factorial Design, Response Surface Methodology) in Process Optimization
Statistical experimental designs are powerful tools for optimizing complex processes, such as the removal of recalcitrant dyes like this compound (RR 243) from wastewater. Methodologies like Factorial Design and Response Surface Methodology (RSM) offer a systematic approach to understanding the effects of multiple process variables and their interactions, leading to enhanced treatment efficiency with fewer experimental runs compared to traditional one-variable-at-a-time methods.
Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. The primary objective of RSM is to optimize this response. A common experimental design used within RSM is the Central Composite Design (CCD), which is well-suited for fitting a quadratic surface and helps in identifying the optimal conditions for a process.
In the context of RR 243 removal, researchers have successfully employed a specific type of CCD, the face-centered cube central composite design, to optimize the degradation of this dye using a Fenton-like reaction. This statistical approach allows for the evaluation of key operational parameters and the development of a predictive model for the dye removal process.
Detailed Research Findings: Optimization of Fenton-like Degradation of RR 243
One study focused on optimizing the degradation of RR 243, also known as Drimaren Red X-6BN, using a copper(II) complex (CuL) as a catalyst in a Fenton-like process without light. A face-centered cube central composite design (CCD) was implemented to investigate the influence of three critical variables on the reaction rate and removal efficiency:
Initial pH of the solution
Initial concentration of hydrogen peroxide (H₂O₂)
Initial concentration of the CuL catalyst
The statistical model generated from the experimental data proved to be reliable for predicting the degradation outcomes within the studied ranges. Analysis of the results identified the optimal conditions for maximizing the removal of the dye. researchgate.net
The highest degradation rate and removal efficiency were achieved under a specific set of optimized conditions. The study found that a removal of 90.17 ± 0.52% was obtained at the optimal settings. researchgate.net Furthermore, the investigation into the reaction mechanism revealed that the degradation process involves the adsorption of the dye onto the catalyst followed by oxidation, primarily by hydroxyl radicals (•OH). researchgate.net Under various conditions, the process achieved approximately 50% to 60% mineralization after 60 minutes of reaction time. researchgate.net
The table below summarizes the independent variables and their levels investigated in the central composite design, along with the optimized conditions that yielded the maximum dye removal.
| Parameter | Variable Investigated | Optimized Condition for Maximum Removal |
|---|---|---|
| A | Solution pH | 8.82 ± 0.05 |
| B | Initial H₂O₂ Concentration | 1.17 × 10⁻² mol L⁻¹ |
| C | Initial Catalyst (CuL) Concentration | 2.67 × 10⁻⁴ mol L⁻¹ |
The results from the optimization study are presented in the following table, highlighting the predicted and experimental outcomes at the optimal process conditions.
| Response | Value at Optimal Conditions |
|---|---|
| Maximum Apparent Reaction Rate (k_app) | 4.05 × 10⁻² min⁻¹ |
| Maximum RR 243 Removal | 90.17 ± 0.52% |
| Mineralization (after 60 min) | ~50-60% |
The successful application of the face-centered central composite design demonstrates the effectiveness of statistical methodologies in navigating the complexities of advanced oxidation processes. By identifying the significant factors and their interactions, it is possible to achieve high removal efficiencies and gain deeper insight into the degradation mechanism of persistent pollutants like this compound. researchgate.net
This compound in Advanced Material Science
The inherent properties of RR 243, such as its chromophoric azo groups and sulfonate functionalities, make it a valuable model compound for developing and testing novel functionalized materials and composites.
This compound is frequently employed as a target pollutant in the development of advanced functionalized materials, particularly photocatalytic nanocomposites designed for environmental remediation. rsc.orgresearchgate.net These materials are engineered to degrade persistent organic pollutants like azo dyes into less harmful substances through advanced oxidation processes (AOPs). researchgate.netnih.gov
The design of these composites often involves incorporating a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), into a matrix or onto a support material to enhance its efficiency and reusability. tandfonline.commdpi.com For instance, a gelatin-based FeS₂-gC₃N₄ (GL/FS-CN) composite has been prepared using a simple ultrasonic method for the photocatalytic degradation of Reactive Red 24. rsc.org Under optimal conditions, this composite achieved a degradation efficiency of 91.78%, a significant improvement over its individual components, demonstrating the synergistic effects within the composite. rsc.org The primary active species responsible for this degradation were identified as superoxide (B77818) radicals (O₂˙⁻). rsc.org
Similarly, TiO₂ immobilized in xanthan gum (TiO₂/XG) has been synthesized and used for the solar-induced photocatalytic degradation of reactive dyes. mdpi.com This approach not only leverages solar energy but also facilitates the recovery of the catalyst, preventing secondary pollution. mdpi.com Other research has explored various AOPs for RR 241 degradation, including Fenton-based processes and UV/TiO₂ systems, achieving high degradation efficiencies. bohrium.com The development of such functional materials is crucial for treating industrial effluents containing recalcitrant dyes. iwaponline.comresearchgate.net
| Nanocomposite Material | Target Dye | Key Findings | Reference |
|---|---|---|---|
| Gelatin-based FeS₂-gC₃N₄ (GL/FS-CN) | Reactive Red 24 | Achieved 91.78% photocatalytic degradation; superoxide radicals were the main active species. | rsc.org |
| Titanium oxide/Xanthan gum (TiO₂/XG) | Reactive Red dye | Achieved 92.5% degradation under solar irradiation; immobilization prevents secondary pollution. | mdpi.com |
| K₆SiW₁₁O₃₉Sn(II) | Reactive Red 24 | Effectively decolorized the dye solution under UV and sunlight; process follows pseudo-first-order kinetics. | researchgate.net |
| Various (Fenton, UV/TiO₂, UV/H₂O₂) | Reactive Red 241 | High degradation efficiencies achieved, with UV(MPL)/H₂O₂ process being the most effective. | bohrium.com |
While specific sensors for this compound are not widely documented, the electroactive and chromophoric nature of azo dyes makes them excellent model compounds for the development of new sensing technologies. mdpi.com Electrochemical sensing strategies, in particular, have emerged as powerful tools for detecting synthetic dyes due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.com These methods exploit the redox reactions that dyes undergo at electrode surfaces. mdpi.com
The development of these sensors often involves chemically modified electrodes to enhance performance characteristics like sensitivity and selectivity. Modifiers can range from polymers to nanomaterials such as carbon nanotubes, graphene derivatives, and metal nanoparticles, which have demonstrated exceptional sensitivity. mdpi.com The goal is to create sensors that can reliably detect and quantify these compounds in complex matrices like industrial wastewater or food products. mdpi.com Azo dyes like RR 243 serve as ideal analytes during the research and development phase of these sensors to optimize electrode materials and detection parameters.
Computational Chemistry and Modeling of this compound
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. These methods complement experimental work by providing detailed insights into electronic structure, reaction mechanisms, and interactions with other materials.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of azo dyes. acs.orgnih.govresearchgate.net These calculations can determine the optimized molecular geometry and the distribution of electron density within the RR 243 molecule.
Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap provides information about the molecule's stability and its absorption of light. acs.org For instance, a smaller energy gap often correlates with a longer maximum absorption wavelength (λmax) and greater chemical reactivity. tandfonline.com
Furthermore, DFT can be used to calculate various reactivity descriptors like chemical hardness, softness, and electrophilicity index, which help in predicting how the dye will interact with other chemical species, such as radicals in degradation processes. tandfonline.comacs.org Natural population analysis and Fukui functions can pinpoint the most reactive sites within the dye molecule, revealing, for example, that the azo group is often a primary site for electrophilic or radical attack. acs.org
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the interactions between dye molecules like RR 243 and the surfaces of other materials, such as adsorbents or catalysts. physchemres.orgphyschemres.orgfigshare.com
MD simulations can model the entire adsorption process, providing a detailed, atomistic view of how a dye molecule approaches, orients, and binds to a surface. tandfonline.comphyschemres.org For example, simulations have been used to study the adsorption of azo dyes onto graphene nanosheets, revealing that π-π stacking interactions between the aromatic rings of the dye and the graphene surface play a crucial role in efficient adsorption. physchemres.orgphyschemres.org
These simulations also allow for the calculation of important thermodynamic properties, such as adsorption energy, which indicates the strength of the interaction and whether the process is physisorption or chemisorption. physchemres.orgphyschemres.org By understanding these interactions at a molecular level, researchers can design more effective materials for dye removal and other applications. figshare.comresearchgate.net
| Computational Method | Key Parameters/Outputs | Application/Insight Provided | Reference |
|---|---|---|---|
| Quantum Chemistry (DFT) | HOMO/LUMO energies, λmax, Fukui functions, chemical hardness/softness | Predicts electronic structure, absorption spectra, and sites of chemical reactivity. | acs.orgnih.govtandfonline.com |
| Molecular Dynamics (MD) | Adsorption energy, potential of mean force, diffusion coefficient, molecular orientation | Simulates dye-material interactions, adsorption mechanisms (e.g., π-π stacking), and binding strength. | physchemres.orgphyschemres.orgfigshare.com |
| Computational Pathway Prediction | Reaction intermediates, degradation products, reaction rate constants | Elucidates degradation mechanisms (e.g., radical attack) and predicts the fate of the dye. | researchgate.netnih.govnih.gov |
Computational methods are increasingly used to predict the degradation pathways of complex organic molecules like RR 243. researchgate.netnih.gov By simulating the reaction between the dye and reactive species, such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals generated during AOPs, these models can elucidate the step-by-step mechanism of dye breakdown. researchgate.netnih.gov
For instance, computational studies can calculate the activation energies for different potential reaction pathways, allowing researchers to identify the most likely degradation route. nih.gov One study on the interaction of azo dyes with the •OOH radical used DFT to compare different reaction mechanisms, calculating rate constants at various temperatures to determine the preferred pathway. nih.gov
These predictive models can identify the initial sites of attack on the dye molecule and predict the structures of the various transient intermediates and final degradation products. nih.gov This information is invaluable for assessing the potential toxicity of byproducts and for optimizing treatment processes to ensure complete mineralization of the dye into harmless compounds like CO₂, H₂O, and inorganic ions. researchgate.net
Advanced Research Applications and Future Directions for Reactive Red 243
The ongoing research into Reactive Red 243 and similar reactive dyes is increasingly focused on enhancing the sustainability of textile manufacturing processes and understanding the environmental fate of these compounds. Advanced studies are paving the way for greener dyeing technologies, more effective wastewater management, and a deeper comprehension of the dye's behavior in complex ecosystems.
Q & A
Q. How should researchers approach the literature review to identify gaps in this compound applications?
- Methodological Answer : Use systematic reviews with databases like SciFinder and PubMed, applying Boolean search terms (e.g., "this compound AND degradation kinetics"). Tools like Connected Papers can map citation networks to highlight understudied areas, such as bio-based textile substrates or eco-toxicity .
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Advanced Research Questions
Q. How can conflicting data on the photostability of this compound be resolved through experimental design?
- Methodological Answer : Conduct controlled photodegradation studies using standardized light sources (e.g., Xenon arc lamps) and quantify degradation products via LC-MS. Address contradictions by comparing kinetic models (e.g., zero-order vs. pseudo-first-order) and validating results with independent datasets. Triangulate findings using FTIR and computational simulations to identify intermediate species .
Q. What strategies can optimize the dye-fiber binding efficiency of this compound in novel textile substrates?
- Methodological Answer : Employ Design of Experiments (DOE) to test variables like pH, temperature, and mordant types. Use response surface methodology (RSM) to model optimal conditions. Validate via wash-fastness tests (ISO 105-C06) and statistical analysis (ANOVA) to distinguish significant factors .
Q. What methodologies are suitable for elucidating the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Combine advanced oxidation process (AOP) experiments (e.g., Fenton reactions) with high-resolution mass spectrometry (HRMS) to track degradation intermediates. Use density functional theory (DFT) to predict bond cleavage patterns and validate with toxicity assays (e.g., Daphnia magna bioassays) .
Q. How can machine learning models improve the analysis of this compound’s reactivity across varying chemical environments?
- Methodological Answer : Train models on datasets encompassing pH, ionic strength, and solvent polarity. Feature selection should prioritize variables with high Shapley values. Validate models using k-fold cross-validation and compare with experimental results to refine predictive accuracy .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported adsorption capacities of this compound on different adsorbents?
- Methodological Answer : Replicate studies using standardized adsorbent characterization (BET surface area, FTIR for functional groups). Perform adsorption isotherm modeling (Langmuir vs. Freundlich) with error margin analysis. Publish raw datasets in repositories like Zenodo to enable meta-analyses .
Q. What statistical frameworks are recommended for analyzing batch vs. continuous-flow dye removal studies involving this compound?
- Methodological Answer : Use multivariate ANOVA to compare batch and flow systems, incorporating covariates like flow rate and bed depth. Apply time-series analysis for continuous systems and report confidence intervals for removal efficiency .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical reporting of this compound’s ecotoxicological data?
Q. What protocols enhance the reproducibility of spectrophotometric quantification methods for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
